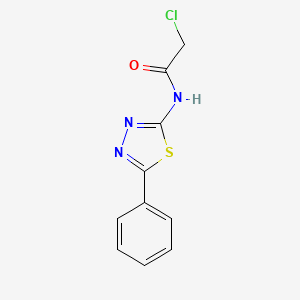

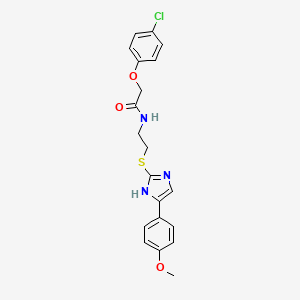

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

説明

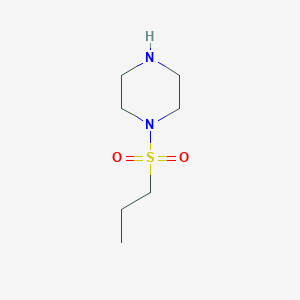

2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, also known as CPTA, is a small molecule that has been used in a variety of scientific research applications. CPTA is a derivative of thiadiazole, a heterocyclic compound with a five-membered ring structure containing nitrogen and sulfur atoms. CPTA is a white crystalline solid that is soluble in water, alcohols, and organic solvents. It is a highly reactive compound and has been used in a variety of synthetic organic chemistry reactions.

科学的研究の応用

Local Anesthetic Activities

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide and its derivatives have been studied for their potential as local anesthetics. Research involving various 2-aminothiazole and 2-aminothiadiazole derivatives, including compounds similar to this compound, demonstrated promising local anesthetic activity using the rat sciatic nerve model (Badiger et al., 2012).

Structural Analysis

The compound has been the subject of structural analysis to understand its molecular geometry and intermolecular interactions. Studies have revealed the 'V' shape of the molecule with various intermolecular interactions like hydrogen bonds and π interactions, which contribute to its 3-D molecular arrangement (Boechat et al., 2011).

Antibacterial Activity

Derivatives of this compound have been synthesized and found to possess significant antibacterial activity. This indicates its potential use in developing new antibacterial agents (Ramalingam et al., 2019).

Glutaminase Inhibition

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a compound related to this compound, has been identified as a potent and selective inhibitor of kidney-type glutaminase (GLS). This is significant in cancer therapy as GLS inhibition can attenuate the growth of certain cancer cells (Shukla et al., 2012).

Potential as Antiproliferative Agents

Novel derivatives of this compound have been evaluated for their antiproliferative properties against various human cancer cell lines. These studies have shown promising cytotoxic effects, especially in certain compounds against specific cancer cell lines (Toolabi et al., 2022).

Antitrypanosomal Activity

Compounds similar to this compound have shown good to excellent antitrypanosomal potency against T. brucei gambience, suggesting their potential use in treating trypanosomiasis (Lelyukh et al., 2023).

Antioxidant and Antitumor Properties

Studies have explored the antioxidant and antitumor activities of certain N-substituted-2-amino-1,3,4-thiadiazoles, which share structural similarities with this compound. These compounds have shown promising results in terms of cytotoxicity and antioxidant activities (Hamama et al., 2013).

QSAR Studies and Antibacterial Activity

Quantitative structure-activity relationship (QSAR) studies have been conducted on derivatives of this compound, showing moderate to good activity against both gram-positive and gram-negative bacteria (Desai et al., 2008).

Anticancer Activities

Several studies have focused on the synthesis and evaluation of thiazole and thiadiazole derivatives, including compounds structurally related to this compound, for their potential as anticancer agents. These compounds have shown significant anticancer activity against various cancer cell lines (Ekrek et al., 2022).

作用機序

Target of Action

The primary target of 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The docking results indicate that the synthesized compounds could interact well with the active site of the urease enzyme .

Biochemical Pathways

Urease catalyzes the conversion of urea to ammonia and carbon dioxide . The inhibition of urease by this compound disrupts this process, leading to a decrease in the production of ammonia and carbon dioxide .

Pharmacokinetics

The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide

Result of Action

The inhibition of urease by this compound leads to a decrease in the production of ammonia and carbon dioxide . This can disrupt the pH balance in cells, particularly in bacteria such as Helicobacter pylori, which rely on the conversion of urea to ammonia to increase pH for survival .

生化学分析

Biochemical Properties

Related compounds have been shown to interact with enzymes such as urease . Urease is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . The inhibition of urease is an efficient way for the treatment of infections caused by bacteria like Helicobacter pylori .

Cellular Effects

Related compounds have shown inhibitory effects on certain bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis .

Molecular Mechanism

Related compounds have been shown to inhibit the activity of urease, an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . The inhibition of urease can lead to the treatment of infections caused by certain bacteria .

Temporal Effects in Laboratory Settings

Related compounds have shown high activity against urease with IC50 values ranging from 2.85 to 5.83 µM .

特性

IUPAC Name |

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3OS/c11-6-8(15)12-10-14-13-9(16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVISCSFOMGKKJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00901907 | |

| Record name | NoName_1083 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B2755507.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2755508.png)

![1-(4-Methylpiperidin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2755512.png)

![(4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2755513.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2755518.png)

![benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether](/img/structure/B2755520.png)

![5-fluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2755521.png)